molecular formula C14H22BClN2O3 B1386715 (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 957060-72-9

(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Katalognummer: B1386715
CAS-Nummer: 957060-72-9
Molekulargewicht: 312.6 g/mol
InChI-Schlüssel: WEPTXOJQSHKUJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride" (CAS 957060-72-9) is a boronic acid derivative with a molecular weight of 312.60 g/mol and the formula C14H20BN3O2·HCl. It features a piperidine moiety linked via an ethylcarbamoyl group to a phenylboronic acid core, with a hydrochloride salt enhancing solubility. The compound is stored under inert conditions at 2–8°C and is currently listed as out of stock, with pricing at €350 for a 5g quantity . Safety data indicate GHS hazard classifications, including acute toxicity and skin irritation risks, necessitating proper handling protocols .

Eigenschaften

IUPAC Name

[4-(2-piperidin-1-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3.ClH/c18-14(12-4-6-13(7-5-12)15(19)20)16-8-11-17-9-2-1-3-10-17;/h4-7,19-20H,1-3,8-11H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPTXOJQSHKUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCN2CCCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657077
Record name (4-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957060-72-9
Record name Boronic acid, B-[4-[[[2-(1-piperidinyl)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[2-(Piperidin-1-yl)ethyl]carbamoyl}benzeneboronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Step 1: Preparation of Aryl Halide Precursor

Reagents Conditions Product
4-Bromobenzene, Carbamate derivative Base (e.g., triethylamine), Solvent (e.g., THF) 4-Bromophenylcarbamate

Step 3: Boronic Acid Formation

Reagents Conditions Product
Intermediate from Step 2, Bis(pinacolato)diboron Palladium catalyst, Base (e.g., potassium acetate), Solvent (e.g., toluene) (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid

Step 4: Hydrochloride Salt Formation

Reagents Conditions Product
(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid, Hydrochloric acid Solvent (e.g., ethanol) (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Analysis and Discussion

The synthesis of this compound involves multiple steps, each requiring careful control of reaction conditions to achieve high yields and purity. The use of palladium catalysts in the Suzuki-Miyaura coupling step is crucial for efficient boronic acid formation. The hydrochloride salt formation is typically straightforward, involving the reaction of the boronic acid with hydrochloric acid in a suitable solvent.

Analyse Chemischer Reaktionen

Types of Reactions

(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology

In biological research, this compound is used as a probe to study enzyme functions and interactions. Its boronic acid moiety allows it to bind to specific enzymes, making it useful in enzyme inhibition studies .

Medicine

It is being investigated for its ability to inhibit certain enzymes that are involved in disease pathways, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for use in various industrial applications .

Wirkmechanismus

The mechanism of action of (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction disrupts the normal function of the enzyme, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound is compared to analogs with boronic acid groups and nitrogen-containing substituents. Key differences lie in the linker groups (carbamoyl vs. direct attachment) and substituent types (piperidine vs. piperazine or dimethylamino groups).

Table 1: Structural and Commercial Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Price (EUR, 1g) Key Structural Features
Target Compound 957060-72-9 C14H20BN3O2·HCl 312.60 98% 350 (5g) Piperidinylethylcarbamoyl phenyl boronic acid HCl
(4-(Piperidin-1-yl)phenyl)boronic acid 229009-42-1 C11H14BNO2 211.05 95% 120 Piperidine directly attached to phenyl
(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid HCl 1150114-76-3 C12H18BN3O2·HCl 283.56 90% N/A Dimethylaminoethylcarbamoyl linker
(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid HCl 1704069-16-8 C13H22BClN2O2 284.59 N/A 420 4-Methylpiperazine substituent

Key Observations :

  • Molecular Weight : The target compound has the highest molecular weight (312.60 g/mol) due to its carbamoyl linker and hydrochloride salt. Compounds with direct piperidine attachment (e.g., CAS 229009-42-1) are lighter (~211 g/mol) .
  • Purity and Price : The target compound is among the highest-priced (€350/5g) and purest (98%), reflecting synthetic complexity. In contrast, simpler analogs like CAS 229009-42-1 cost €120/g at 95% purity .
  • Solubility: Hydrochloride salts (target, CAS 1150114-76-3) likely exhibit improved aqueous solubility compared to non-salt forms, critical for biological applications .

Biologische Aktivität

(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride, with the CAS number 957060-72-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, mechanisms of action, and related studies.

  • Chemical Formula : C14H22BClN2O3
  • Molecular Weight : 276.14 g/mol
  • Appearance : White to off-white solid
  • Purity : Typically ≥95%

Antibacterial Activity

Recent studies have highlighted the effectiveness of phenylboronic acid derivatives, including this compound, against various bacterial strains. The compound has shown promise as an inhibitor of serine β-lactamases (SBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

  • Mechanism of Action :
    • The compound inhibits class A carbapenemases (e.g., KPC-2 and GES-5) and class C cephalosporinases (AmpC). These enzymes are critical in the hydrolysis of β-lactam antibiotics, making their inhibition vital for restoring antibiotic efficacy .
    • Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, as confirmed by X-ray crystallography .
  • Synergistic Effects :
    • In vitro studies have demonstrated that when combined with meropenem or ceftazidime, this compound significantly enhances the effectiveness of these antibiotics against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The fractional inhibitory concentration index (FICI) values indicate strong synergistic interactions .

Case Studies and Research Findings

A series of experiments were conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Demonstrated inhibition of KPC-2 with IC50 values in the low micromolar range, indicating potent antibacterial activity .
Study 2Showed synergistic effects with meropenem against clinical strains expressing KPC-2; FICI values below 0.5 were observed .
Study 3Evaluated the compound's ability to penetrate bacterial periplasmic spaces, crucial for effective enzyme inhibition .

Anticancer Activity

Research into boronic acids has also revealed potential anticancer properties. Some derivatives have been shown to act as proteasome inhibitors, leading to cell cycle arrest in cancer cells.

  • Mechanism :
    • The compound may inhibit proteasome activity, leading to increased levels of pro-apoptotic factors within cancer cells. This mechanism has been observed in various cancer cell lines, indicating a promising avenue for further research in oncology .

Q & A

Q. Answer :

  • HRMS : Confirm molecular weight (exact mass: 312.1492) and isotopic patterns .
  • 1H/13C NMR : Verify piperidine ring protons (δ 1.4–2.8 ppm) and boronic acid resonance (δ 7.5–8.2 ppm for aromatic protons) .
  • HPLC-PDA : Use C18 columns with gradient elution (methanol:buffer) to detect impurities (<2%) and ensure batch consistency .

Advanced Question: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid?

Q. Answer :

  • Catalyst selection : Pd(PPh3)4 or Pd(dppf)Cl2 in THF/water mixtures (3:1) at 60–80°C yield high coupling efficiency .
  • Protodeboronation mitigation : Add K2CO3 (2 eq) to stabilize the boronate intermediate and reduce side reactions .
  • Substrate scope : Test aryl halides with electron-withdrawing groups (e.g., nitro, trifluoromethyl) for enhanced reactivity .

Advanced Question: What are the key challenges in quantifying this compound in biological matrices, and how can they be addressed?

Q. Answer :

  • Matrix interference : Plasma proteins may bind to the boronic acid. Use protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) for cleanup .
  • Sensitivity limits : LC-MS/MS with MRM transitions (e.g., m/z 312→154 for quantification) achieves detection limits of 1–5 ng/mL .
  • Internal standards : Deuterated analogs (e.g., d4-boronic acid) improve accuracy in pharmacokinetic studies .

Basic Question: How does the piperidine moiety impact the compound’s pharmacokinetic properties?

Q. Answer :

  • Lipophilicity : The piperidine ring increases logP (~2.5), enhancing blood-brain barrier permeability but reducing aqueous solubility. Salt formation (HCl) counteracts this trade-off .
  • Metabolism : Piperidine N-oxidation by CYP3A4 may generate metabolites requiring identification via liver microsome assays .

Advanced Question: What strategies are effective in resolving contradictory data in SAR studies involving this compound?

Q. Answer :

  • Crystallography : Co-crystallize with target proteins (e.g., proteases) to validate binding modes and explain potency discrepancies .
  • Free-energy perturbation : Computational modeling predicts substituent effects on affinity, guiding rational analog design .
  • Orthogonal assays : Confirm cellular activity (e.g., FRET for enzyme inhibition) alongside biochemical assays to rule out assay artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.